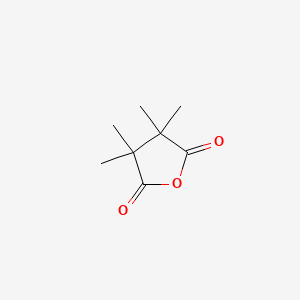
四甲基琥珀酸酐
描述
Tetramethylsuccinic anhydride, also known as 3,3,4,4-tetramethyldihydrofuran-2,5-dione, is an organic compound with the molecular formula C8H12O3. It is a cyclic anhydride derived from tetramethylsuccinic acid. This compound is characterized by its symmetrical structure and is used in various chemical reactions and industrial applications .
科学研究应用
Tetramethylsuccinic anhydride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of esters, amides, and other derivatives.
Biology: In the modification of biomolecules and the preparation of bioconjugates.
Medicine: In the development of drug delivery systems, particularly in the design of pH-sensitive nanocarriers for targeted drug delivery
作用机制
Target of Action
Tetramethylsuccinic anhydride (TMSA) is a chemical compound that primarily targets carboxylic acid derivatives . These derivatives are functional groups whose chemistry is closely related, and they play a crucial role in various biochemical reactions .
Mode of Action
TMSA interacts with its targets through a two-step mechanism. The first step involves a nucleophilic attack on the carbonyl group . The second step involves the removal of the leaving group . This interaction results in significant changes in the structure and function of the target molecules .
Biochemical Pathways
The action of TMSA affects several biochemical pathways. One of the key pathways is the acetyl CoA pathway, which requires approximately 10 enzymes and numerous organic cofactors . TMSA’s interaction with this pathway can lead to the synthesis of pyruvate or acetate .
Pharmacokinetics
It’s known that tmsa is a white crystalline solid with a pungent odor . It has a molar mass of 156.181 g/mol , and it’s soluble in petroleum ether .
Result of Action
The result of TMSA’s action at the molecular and cellular level is complex and depends on the specific context. For instance, TMSA has been used to protect the exocyclic amine of 6-aminopurine derivatives by forming the corresponding tetramethysuccinimide . This modification can sterically block certain nitrogen atoms, influencing the outcome of glycosylations .
Action Environment
The action, efficacy, and stability of TMSA can be influenced by various environmental factors. For example, the acidic tumor microenvironment has been shown to influence the action of certain anhydrides . .
准备方法
Synthetic Routes and Reaction Conditions: Tetramethylsuccinic anhydride can be synthesized through the reaction of tetramethylsuccinic acid with acetic anhydride or other dehydrating agents. The reaction typically involves heating the mixture to remove water and form the anhydride. Another method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild conditions to convert carboxylic acids to anhydrides .
Industrial Production Methods: In industrial settings, tetramethylsuccinic anhydride is produced by the dehydration of tetramethylsuccinic acid using acetic anhydride or other suitable dehydrating agents. The process is optimized to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions: Tetramethylsuccinic anhydride undergoes various chemical reactions, including nucleophilic acyl substitution, hydrolysis, and reactions with amines and alcohols. These reactions are typical of anhydrides and involve the formation of esters, amides, and carboxylic acids .
Common Reagents and Conditions:
Hydrolysis: Reacts with water to form tetramethylsuccinic acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Major Products:
Hydrolysis: Tetramethylsuccinic acid.
Aminolysis: Tetramethylsuccinic amide.
Alcoholysis: Tetramethylsuccinic ester
相似化合物的比较
- Succinic anhydride
- Maleic anhydride
- Phthalic anhydride
Comparison: Tetramethylsuccinic anhydride is unique due to its tetramethyl substitution, which imparts different steric and electronic properties compared to other anhydrides. This substitution can influence the reactivity and selectivity of the compound in various chemical reactions. For example, the tetramethyl groups can provide steric hindrance, affecting the compound’s reactivity with nucleophiles .
属性
IUPAC Name |
3,3,4,4-tetramethyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7(2)5(9)11-6(10)8(7,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZIXHLDWJBHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=O)C1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188554 | |
| Record name | Dihydro-3,3,4,4-tetramethyl-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35046-68-5 | |
| Record name | Tetramethylsuccinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035046685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC92363 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydro-3,3,4,4-tetramethyl-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylsuccinic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3SNF582YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



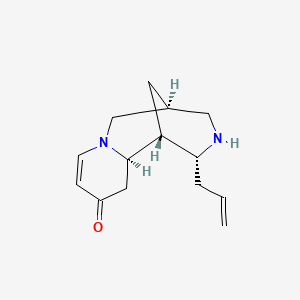
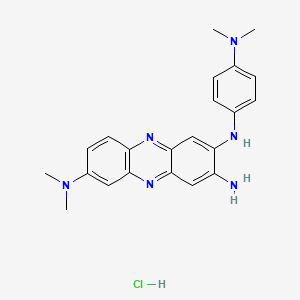
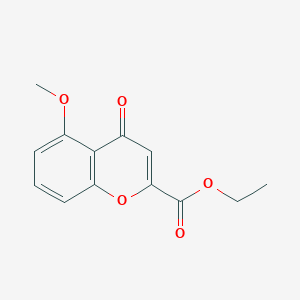
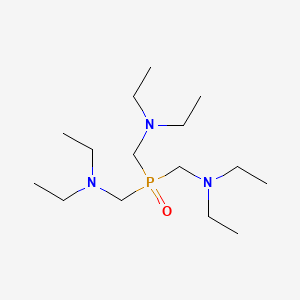
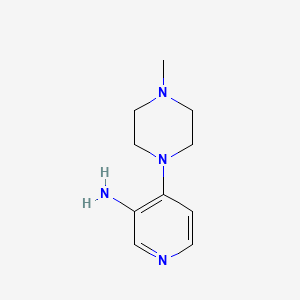

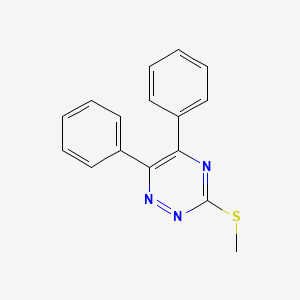
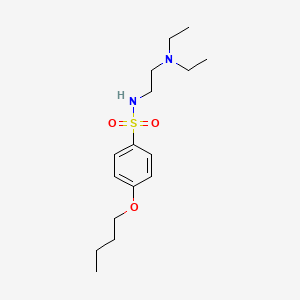
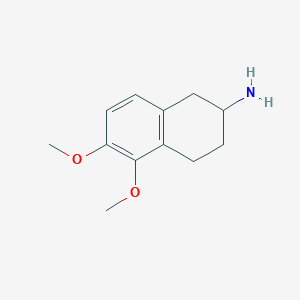
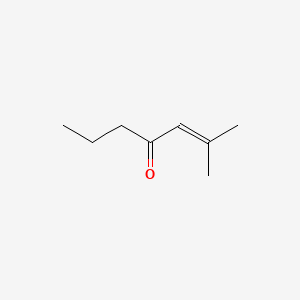
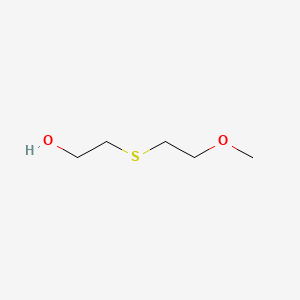
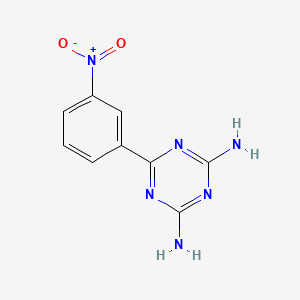
![2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1615945.png)
